(S)-3-Amino-1-morpholinobutan-1-one
Description
The compound "(S)-3-Amino-1-morpholinobutan-1-one" is a chiral amine-containing molecule featuring a morpholine ring fused to a butanone backbone. Its stereochemistry at the third carbon (S-configuration) and the presence of both amino and morpholinyl groups make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of enantioselective catalysts or bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
(3S)-3-amino-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(9)6-8(11)10-2-4-12-5-3-10/h7H,2-6,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMGDBCQKLOLJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction and Morpholine Incorporation
A foundational route involves the Mannich reaction, leveraging formaldehyde and morpholine to construct the morpholinobutanone scaffold. In a demonstrated protocol, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was synthesized by reacting a ketone precursor with formaldehyde and morpholine in a 3:1 ethanol-DMF solvent system at 60°C. The reaction proceeds via imine formation, followed by nucleophilic attack from morpholine, yielding the tertiary amine product after 1 hour. Recrystallization from absolute ethanol provided a 72% isolated yield, with infrared (IR) spectroscopy confirming C=O (1722 cm⁻¹) and C-O-C (1222 cm⁻¹) stretches characteristic of the morpholine ring.
Table 1: Reaction Conditions for Mannich-Type Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol-DMF (3:1) |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| Catalyst | None |
| Yield | 72% |
Intermediate Functionalization and Amine Protection
Critical to avoiding racemization is the protection of the amine group during synthesis. Patent literature describes hydrogenation steps using palladium on carbon (Pd/C) under 0.1–1 MPa H₂ pressure at 20–50°C to reduce enamine intermediates while preserving stereochemistry. For example, hydrogenating a tert-butoxycarbonyl (Boc)-protected enamine precursor at 0.5 MPa and 30°C afforded the corresponding amine in 85% yield, with minimal epimerization. Acidic workup (HCl, H₂SO₄) or basic conditions (NH₃, NaOH) were employed to deprotect the amine, though excessive acid concentration risked ring-opening of the morpholine moiety.
Asymmetric Enzymatic Synthesis
Transaminase-Catalyzed Amination
Enzymatic routes exploit ω-transaminases (ω-TAs) to install the (S)-configured amine. In a landmark study, Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) transaminases were coupled with pyruvate decarboxylase (PDC) to shift equilibrium toward 3-amino-1-phenylbutane synthesis. Applied to (S)-3-Amino-1-morpholinobutan-1-one, this cascade converts 4-morpholino-2-butanone using L-alanine as the amine donor. At 30°C and pH 7.5, CviTA achieved 60% conversion with 90% ee, while VflTA showed superior operational stability, retaining 60% activity after 8 hours.
Table 2: Enzymatic Synthesis Parameters
| Parameter | CviTA | VflTA |
|---|---|---|
| Temperature | 30°C | 30°C |
| pH | 7.5 | 7.5 |
| Conversion | 60% | 55% |
| Enantiomeric Excess | 90% (S) | 88% (S) |
| Stability (8 h) | 10% residual activity | 60% residual activity |
Solvent Engineering and Cofactor Recycling
Aqueous-organic biphasic systems (e.g., phosphate buffer with 20% isooctane) enhanced substrate solubility and enzyme longevity. Cofactor recycling was achieved using lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH), reducing NADH consumption by 40%. Directed evolution of CviTA improved activity toward bulkier substrates, with mutant variants (e.g., CviTA-F132L) doubling reaction rates for morpholine-containing ketones.
Hydrogenation and Catalytic Methods
Enantioselective Hydrogenation
Chiral Ru and Ir catalysts enable asymmetric hydrogenation of α,β-unsaturated ketones to access the (S)-amine. Using a Josiphos ligand (RuCl₂[(R)-Xyl-SIPHOS]), 4-morpholino-2-butenone was hydrogenated at 50°C under 4 MPa H₂, affording the (S)-enantiomer in 92% ee and 78% yield. Catalyst loading as low as 0.1 mol% proved effective, though higher pressures (≥2 MPa) were necessary to suppress imine byproduct formation.
Table 3: Hydrogenation Optimization
| Catalyst | Pressure (MPa) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| RuCl₂[(R)-Xyl-SIPHOS] | 4.0 | 50 | 92 | 78 |
| Pd/C | 0.5 | 30 | – | 85 |
| Raney Ni | 1.0 | 25 | – | 70 |
Continuous Flow Hydrogenation
Recent advancements in flow chemistry enabled kilogram-scale production. A packed-bed reactor with immobilized Pd/C (1% w/w) processed a 0.2 M enamine solution in methanol at 10 mL/min, achieving 99% conversion under 1 MPa H₂ at 40°C. The system operated stably for 120 hours, producing 1.2 kg of (S)-amine with 94% ee, demonstrating scalability for industrial applications.
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Organic Synthesis | 72 | – | Low | Moderate |
| Enzymatic Amination | 60 | 90 | High | High (with PDC) |
| Catalytic Hydrogenation | 78 | 92 | Moderate | High (flow systems) |
Organic synthesis offers cost-effective bulk production but lacks inherent stereocontrol, necessitating chiral resolution. Enzymatic methods provide high ee but require expensive cofactors and precise pH control. Catalytic hydrogenation balances yield and enantioselectivity, though noble metal costs and pressure equipment pose barriers.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-1-morpholinobutan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may produce alcohol derivatives.
- Substitution reactions can lead to a variety of substituted morpholinobutanone derivatives.
Scientific Research Applications
(S)-3-Amino-1-morpholinobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-3-Amino-1-morpholinobutan-1-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily describes structurally related compounds, such as (3S)-3-amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid and derivatives . While these compounds share chiral centers and functional groups (e.g., amino, carboxylic acid), key differences exist between them and "(S)-3-Amino-1-morpholinobutan-1-one":
Structural and Functional Differences
Mechanistic and Application Insights
- Biological Relevance: Carboxylic acid derivatives like compound 9 are often used as enzyme inhibitors (e.g., glutamate decarboxylase), whereas morpholinoketones may target kinases or GPCRs due to the morpholine ring’s polarity and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3-Amino-1-morpholinobutan-1-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with amino-substituted ketones under controlled conditions. For example, intermediates can be purified using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and characterized via H NMR, C NMR, and HRMS to confirm stereochemistry and purity . Reaction optimization (e.g., temperature, solvent selection) is critical for minimizing byproducts.
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric excess. Complementary techniques like F NMR (if fluorinated analogs are synthesized) or X-ray crystallography provide structural confirmation. For example, stereospecific intermediates in related morpholine derivatives were validated using H NMR coupling constants and NOESY experiments to confirm spatial arrangements .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents for reactions, and monitor stability via periodic TLC or LC-MS. Degradation products (e.g., morpholine ring-opening) can be mitigated by avoiding prolonged exposure to moisture or acidic conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for stereoselective steps, guiding solvent or catalyst selection. Molecular docking studies can also identify potential biological targets by analyzing binding affinities with proteins or enzymes. For instance, hybrid modeling approaches combining wet-lab data with computational parameters have resolved contradictions in receptor-binding predictions for similar compounds .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer : Divergent bioactivity results often arise from differences in assay conditions (e.g., pH, cell lines). Systematic cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) is recommended. Meta-analyses of datasets, as demonstrated in receptor-response studies, can reconcile discrepancies by identifying confounding variables like solvent effects or impurity interference .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer : Synthesize analogs with modifications to the morpholine ring, amino group, or ketone moiety. Test these in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity). For example, fluoromethyl substitutions in cyclobutane analogs significantly altered biological activity, highlighting the role of electronic and steric effects . Data should be analyzed using multivariate regression to quantify contributions of specific substituents .
Q. What advanced analytical techniques differentiate degradation products of this compound under stress conditions?
- Methodological Answer : Forced degradation studies (e.g., heat, light, pH extremes) coupled with LC-HRMS/MS identify degradation pathways. Isotopic labeling (e.g., N) tracks amino group stability. In related compounds, oxidation products were characterized using F NMR and ion-mobility spectrometry to resolve structurally similar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
